molecular formula C16H13N3OS B12941688 5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one

5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one

Cat. No.: B12941688
M. Wt: 295.4 g/mol
InChI Key: PZCPFZKZYWSZJB-KAMYIIQDSA-N
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Description

5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves the condensation of benzaldehyde with 3-(phenylamino)-2-thioxoimidazolidin-4-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

This may include the use of catalysts, solvent selection, and temperature control to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinones and thiazoles.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-3-anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c20-15-14(11-12-7-3-1-4-8-12)17-16(21)19(15)18-13-9-5-2-6-10-13/h1-11,18H,(H,17,21)/b14-11-

InChI Key

PZCPFZKZYWSZJB-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)NC3=CC=CC=C3

Origin of Product

United States

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